N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine
Description
Structural Characterization and Molecular Properties
Molecular Formula and Weight Analysis
The molecular formula of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is C₁₂H₁₅N₃O , as confirmed by PubChem . Its molecular weight is 253.73 g/mol , calculated using the atomic masses of its constituent elements: carbon (12.01 g/mol), hydrogen (1.01 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) . The compound’s hydrochloride derivative, with the formula C₁₂H₁₆ClN₃O , shares the same base molecular weight but includes a chloride ion, increasing its stability for storage and handling .
A comparative analysis of related pyrazole derivatives reveals distinct molecular weight trends. For instance, N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine (C₇H₁₃N₃O) has a molecular weight of 155.20 g/mol , highlighting the significant contribution of the 2-methoxybenzyl group to the parent compound’s mass .
Table 1: Molecular Formula and Weight Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₂H₁₅N₃O | 253.73 |
| N-(2-Methoxyethyl)-1-methyl-1H-pyrazol-4-amine | C₇H₁₃N₃O | 155.20 |
| 1,3,5-Trimethyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | 125.17 |
Crystallographic and Conformational Studies
While direct crystallographic data for this compound are limited, insights can be drawn from analogous structures. For example, 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibits two independent molecules in its asymmetric unit, with conformational differences arising from the orientation of substituents relative to the pyrazole ring . The dihedral angles between the benzodioxole and pyrazole planes range from 31.67° to 68.22° , suggesting flexibility in aryl group positioning .
The 2-methoxybenzyl group in the target compound likely adopts an anti or syn conformation relative to the pyrazole amine, as seen in similar systems . Computational models predict restricted rotation around the C–N bond connecting the benzyl group to the pyrazole, leading to distinct conformational isomers. The methoxy group’s ortho position on the benzyl ring may further stabilize specific conformations through steric interactions.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum of this compound is expected to exhibit the following signals:
- Methoxy protons (OCH₃): A singlet at δ ≈ 3.8 ppm, integrating to three hydrogens .
- Pyrazole protons: Two doublets (C3–H and C5–H) in the aromatic region (δ ≈ 7.5–8.0 ppm) .
- Benzyl protons: A multiplet for aromatic hydrogens (δ ≈ 6.8–7.3 ppm) and a singlet for the methylene group (CH₂, δ ≈ 4.3 ppm) .
Infrared (IR) Spectroscopy
Key IR absorptions include:
- N–H stretch: A broad band near 3350 cm⁻¹ .
- C–O stretch (methoxy): A strong peak at 2830 cm⁻¹ .
- C=N and C=C stretches: Bands between 1600–1500 cm⁻¹ .
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would likely display a molecular ion peak at m/z 253.73 , corresponding to [M]⁺. Fragmentation patterns may include loss of the methoxybenzyl group (m/z 109) or the methylpyrazole moiety (m/z 97) .
Electronic and Steric Effects of the 2-Methoxybenzyl Substituent
The 2-methoxybenzyl group exerts significant electronic and steric influences:
- Electronic Effects: The methoxy group’s electron-donating nature (+M effect) increases electron density on the benzyl ring, potentially enhancing nucleophilic reactivity at the para position . This effect is attenuated by the ortho substitution, which limits resonance stabilization.
- Steric Effects: The ortho-methoxy group creates steric hindrance, restricting rotation around the benzyl–pyrazole bond. This rigidity may stabilize specific conformers, as observed in crystallographic studies of related compounds .
Comparative analysis with N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine shows that replacing the benzyl group with a smaller ethyl chain reduces steric bulk but eliminates aromatic conjugation, altering electronic properties.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)13-7-10-5-3-4-6-12(10)16-2;/h3-6,8-9,13H,7H2,1-2H3;1H |
InChI Key |
JNDUNUJKWLVTQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with constructing the pyrazole core. A common approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-methoxyphenylhydrazine reacts with acetylacetone or similar diketones to form 1-methyl-1H-pyrazol-4-amine intermediates.
Reaction Conditions:
- Solvent: Ethanol or DMF
- Temperature: 80–120°C
- Catalyst: Base (e.g., Cs₂CO₃)
N-Alkylation with 2-Methoxybenzyl Chloride
The amine group of the pyrazole intermediate undergoes alkylation using 2-methoxybenzyl chloride. This step introduces the methoxyphenylmethyl substituent.
Procedure:
- Dissolve 1-methyl-1H-pyrazol-4-amine in anhydrous THF.
- Add 2-methoxybenzyl chloride (1.2 eq) and Cs₂CO₃ (2 eq).
- Stir at 60°C for 12 hours.
- Purify via column chromatography (hexane/EtOAC, 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 60°C |
| Solvent | THF |
| Purification Method | Column Chromatography |
One-Pot Reductive Amination
Condensation-Reduction Sequence
This method avoids isolating intermediates by combining imine formation and reduction in a single pot. A representative protocol involves reacting 1-methyl-1H-pyrazol-4-amine with 2-methoxybenzaldehyde followed by in situ reduction.
Reaction Conditions:
- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
- Solvent: Methanol
- Temperature: Room temperature
Procedure:
- Mix 1-methyl-1H-pyrazol-4-amine (1 eq) and 2-methoxybenzaldehyde (1.1 eq) in MeOH.
- Add NaBH₃CN (1.5 eq) and stir for 6 hours.
- Quench with water, extract with EtOAc, and concentrate.
Advantages:
- Eliminates intermediate purification.
- Shorter reaction time (6 hours).
Catalytic Hydrogenation of Nitro Precursors
Substitution Followed by Hydrogenation
A patent-based method describes synthesizing the compound via nitro-group reduction. The process starts with 4-nitro-1H-pyrazole, which undergoes substitution with 2-methoxybenzyl chloride, followed by catalytic hydrogenation.
Steps:
- Substitution: React 4-nitro-1H-pyrazole with 2-methoxybenzyl chloride in DMF using Cs₂CO₃ (yield: 58–66%).
- Reduction: Treat the nitro intermediate with H₂/Pd/C in ethanol (yield: 85–92%).
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Substitution | DMF, 120°C, 12 h | 58–66% |
| Catalytic Reduction | H₂ (1 atm), Pd/C, EtOH | 85–92% |
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Two-Step Alkylation | 66–78% | 24 h | Moderate | High |
| Reductive Amination | 72–81% | 6 h | Low | Moderate |
| Nitro Reduction | 58–92% | 24 h | High | Industrial |
Key Findings:
- Two-Step Alkylation offers reliability but requires intermediate purification.
- Reductive Amination is efficient for small-scale synthesis.
- Nitro Reduction suits industrial production but involves hazardous intermediates.
Optimization Strategies
Solvent and Catalyst Screening
Temperature Effects
- Alkylation: Yields plateau at 60°C; higher temperatures degrade the product.
- Reduction: Room temperature avoids over-reduction of the amine.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine has found applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with serotonin and dopamine receptors, influencing neurotransmitter release and signaling.
Pathways Involved: It modulates the activity of the serotonin 5-HT2A and 5-HT2C receptors, leading to alterations in neurotransmission and potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS: 1152858-05-3)
- Molecular Formula : C₁₁H₁₂BrN₃
- Key Differences: Replaces the 2-methoxy group with a 2-bromo substituent, increasing molecular weight (277.15 g/mol) and introducing an electron-withdrawing effect.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Synthesis : Prepared via copper(I)-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine, yielding 17.9% product .
- Properties: Melting point 104–107°C, with a pyridinyl group at position 1 instead of methyl.
Modifications on the Pyrazole Core
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
N-Methyl-2-(piperazin-1-yl)acetamide
- The absence of an aromatic benzyl group reduces lipophilicity, illustrating how structural changes impact pharmacokinetics .
Functional Group Impact on Analytical Signatures
Mass Spectrometry Fragmentation
- The N-(2-methoxybenzyl) group in the target compound generates characteristic ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺) during fragmentation, as observed in NBOMe derivatives .
- By contrast, N-(2-fluorobenzyl) analogs produce m/z = 109.0448 (C₇H₆F⁺) , enabling differentiation via MS .
Biological Activity
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C12H15N3O and a molecular weight of approximately 217.27 g/mol. The compound features a pyrazole ring substituted with a methoxybenzyl group, which is crucial for its biological interactions. The unique structural attributes enhance its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in inflammatory processes. The methoxy group on the benzyl moiety may enhance binding affinity, thus modulating various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, demonstrating potential as an antimicrobial agent:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant inhibition |
These findings suggest that the compound could be further developed for use in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound also exhibits promising anti-inflammatory effects. Studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant for conditions characterized by chronic inflammation:
| Inflammatory Marker | Effect | Reference |
|---|---|---|
| TNF-α | Inhibition | |
| IL-6 | Inhibition |
These results indicate that this compound could be a candidate for developing anti-inflammatory therapies.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
| Cancer Cell Line | Activity | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Significant inhibition | |
| A549 (lung cancer) | Moderate inhibition |
These findings warrant further investigation into its mechanism of action and potential development as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound. For example, one study reported the synthesis of this compound through a multi-step process involving nucleophilic substitution reactions, yielding good overall efficiency . The biological evaluation highlighted its broad-spectrum antimicrobial activity and significant anti-inflammatory effects, suggesting its potential utility in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
